molecular formula C15H17NaO3S B1264829 Egualen sodium CAS No. 97683-31-3

Egualen sodium

Cat. No.: B1264829
CAS No.: 97683-31-3
M. Wt: 300.4 g/mol
InChI Key: KXGWXVVNYQOMQZ-UHFFFAOYSA-M
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Description

Azuloxa is primarily used in Japan for the treatment of gastric ulcers and gastritis . It is an azulene derivative that possesses unique chemical properties and biological activities, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azuloxa can be synthesized from 7-isopropyl azulen-2-yl carboxylate through a series of chemical reactions. The synthetic route involves successive 3-acetylation, reduction, decarboxylation, and finally, sulfonylation in the l-position . The reaction conditions for these steps typically involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods: In industrial settings, the production of Azuloxa involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The industrial production process also involves rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Azuloxa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving Azuloxa include oxidizing agents, reducing agents, and sulfonating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of Azuloxa depend on the specific reagents and conditions used. For example, sulfonation reactions yield sulfonate derivatives, while reduction reactions produce reduced forms of the compound with altered chemical properties.

Scientific Research Applications

Azuloxa has a wide range of scientific research applications due to its unique chemical structure and biological activities. In medicine, it is used for the treatment of gastric ulcers and gastritis . Its anti-ulcer activity is attributed to its ability to antagonize TXA2 production and inhibit histamine release from mast cells in the stomach .

In chemistry, Azuloxa serves as a valuable compound for studying the reactivity of azulene derivatives and developing new synthetic methodologies In biology, it is used to investigate the mechanisms of anti-inflammatory and anti-ulcer activities

Properties

IUPAC Name

sodium;3-ethyl-7-propan-2-ylazulene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3S.Na/c1-4-11-9-15(19(16,17)18)14-8-12(10(2)3)6-5-7-13(11)14;/h5-10H,4H2,1-3H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWXVVNYQOMQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99287-30-6 (Parent)
Record name Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048787
Record name Egualen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97683-31-3
Record name Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Egualen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EGUALEN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3368L0W034
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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